6-Fluoromevalonate

Descripción general

Descripción

6-Fluoromevalonate is a mevalonate-pyrophosphate decarboxylase inhibitor . It is used to explore the role of mevalonate products in lymphocyte proliferation .

Synthesis Analysis

6-Fluoromevalonate blocks the synthesis of isopentenyl pyrophosphate and all more distal products in the sterol pathway . It is converted to its phospho and pyrophospho derivatives in a rat liver multienzyme system .

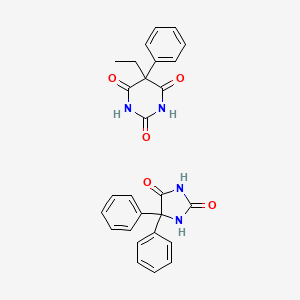

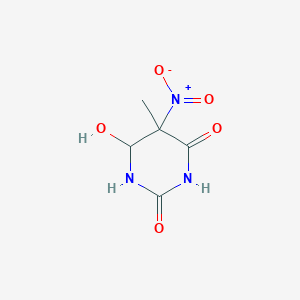

Molecular Structure Analysis

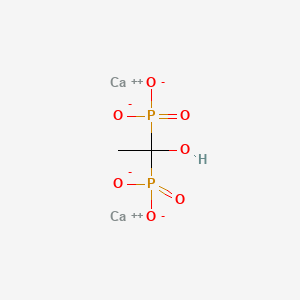

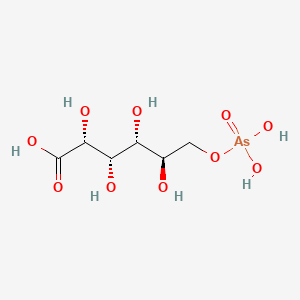

The molecular formula of 6-Fluoromevalonate is C6H9FO3 . The molecular weight is 148.13 g/mol .

Chemical Reactions Analysis

6-Fluoromevalonate is used in biochemical assays .

Physical And Chemical Properties Analysis

6-Fluoromevalonate is a colorless to light yellow viscous liquid . It has a molecular weight of 148.13 g/mol . The computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .

Aplicaciones Científicas De Investigación

Cholesterol Biosynthesis Inhibition

6-Fluoromevalonate has been identified as an effective inhibitor in cholesterol biosynthesis. It functions by blocking the incorporation of mevalonic acid into non-saponifiable lipids in rat liver multienzyme systems. This compound is converted into its phospho and pyrophospho derivatives, where 6-Fluoromevalonate 5-pyrophosphate acts as a potent competitive inhibitor of pyrophosphomevalonate decarboxylase, leading to an accumulation of mevalonate phosphates and effective inhibition of cholesterol synthesis (Navé et al., 1985).

Lymphocyte Proliferation Impact

6-Fluoromevalonate has been used to study the role of mevalonate products in lymphocyte proliferation. The compound blocks the synthesis of isopentenyl pyrophosphate and more distal products in the sterol pathway, impacting mitogen-stimulated human lymphocyte proliferation when cultured in lipoprotein-deficient medium. This inhibition of lymphocyte responses can be restored with the addition of low-density lipoprotein (LDL), suggesting the essential role of mevalonate or its phosphates in cell proliferation (Cuthbert & Lipsky, 1990).

Influence on Ras-Transformed Cells

Research indicates that 6-Fluoromevalonate can suppress the proliferation of Ras-transformed cells by blocking the synthesis of prenyl-derived lipids and prenylated proteins. This inhibition is specific to Ras-transformed cells, as it depletes total cellular Ras and hinders their autonomous growth, highlighting its potential in cancer research (Cuthbert & Lipsky, 1995).

Insect Biochemistry and Chemical Ecology

6-Fluoromevalonate effectively inhibits cantharidin biosynthesis in blister beetles, offering insights into the biochemical pathways of arthropod defensive substances and potential applications in pest control (Carrel et al., 1986).

Archaeal Lipid Biosynthesis

The compound has been instrumental in studying the mevalonate pathway in archaea, specifically in identifying key enzymes in Haloferax volcanii. It demonstrates strong inhibition of phosphomevalonate decarboxylase, highlighting its utility in exploring alternate mevalonate pathways in archaeal species (Vannice et al., 2013).

Impact on Glioblastoma Initiating Cells

6-Fluoromevalonate is linked to metabolic alterations in glioblastoma, specifically in the context of MYC-regulated mevalonate metabolism. It has shown potential in inhibiting the growth and self-renewal of brain tumor-initiating cells, suggesting its relevance in cancer therapeutics (Wang et al., 2017).

Mecanismo De Acción

6-Fluoromevalonate acts as an inhibitor of mevalonate-pyrophosphate decarboxylase . It blocks the synthesis of isopentenyl pyrophosphate and all more distal products in the sterol pathway . It also blocks the incorporation of mevalonic acid, but not that of isopentenyl pyrophosphate, into non-saponifiable lipids in a rat liver multienzyme system .

Safety and Hazards

Direcciones Futuras

6-Fluoromevalonate has been used to study the effect of mevalonate pathway inhibition on patient-derived brain tumor-initiating cells (BTICs) growth and self-renewal . It also augments mevalonate and β-glucan-induced training, which could be explained by a negative feedback effect of the downstream pathway, or a pro-inflammatory effect of the upstream mediators .

Propiedades

IUPAC Name |

4-(fluoromethyl)-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3/c7-4-6(9)1-2-10-5(8)3-6/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPMVKMESJJAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)CC1(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2822-77-7 | |

| Record name | 6-Fluoromevalonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoromevalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)

![N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1218899.png)